Boceprevir-d9

説明

Overview of Boceprevir (B1684563) as a First-Generation HCV NS3/4A Protease Inhibitor

Boceprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. biosynth.com As a first-generation direct-acting antiviral (DAA), it represented a significant milestone in the treatment of chronic HCV genotype 1 infection. researchgate.netnih.govannualreviews.org

The journey to discover Boceprevir was a multi-faceted effort rooted in understanding the molecular biology of HCV. scienceopen.com The HCV NS3 protease, essential for viral replication, was identified as a prime target for therapeutic intervention. scienceopen.comresearchgate.net Early research focused on developing peptidomimetic molecules that could inhibit this enzyme. nih.gov

The development process was significantly advanced by the establishment of a sub-genomic replicon cell culture system, which allowed for the in vitro study of HCV replication. scienceopen.comelsevier.es This system, using a human hepatoma cell line, was crucial for screening and optimizing potential inhibitors. scienceopen.com Through extensive structure-activity relationship (SAR) studies, researchers refined peptide leads to create Boceprevir, a potent, selective, and orally bioavailable drug. scienceopen.comresearchgate.net The development of high-throughput assays further accelerated the discovery process, leading to the identification of Boceprevir (then known as SCH 503034). scienceopen.com It was one of the first direct-acting antiviral agents to be submitted as a New Drug Application for the treatment of chronic hepatitis C. fda.gov

Boceprevir's significance as a research tool lies in its specific mechanism of action. It acts as a covalent, reversible inhibitor of the HCV NS3/4A serine protease. researchgate.netpatsnap.com The NS3/4A protease is vital for the HCV life cycle, as it cleaves the viral polyprotein into mature, functional proteins necessary for replication. researchgate.netdrugbank.com

Boceprevir, a tripeptide derivative, was designed to mimic the substrate of the NS3/4A protease. researchgate.net It forms a reversible covalent bond with the active site serine (Ser-139) of the protease through its (α)-ketoamide functional group. patsnap.comdrugbank.comresearchgate.net This binding blocks the enzyme's proteolytic activity, thereby preventing viral maturation and replication. researchgate.netdrugbank.com This targeted action made Boceprevir a valuable tool for studying the intricacies of HCV replication and the function of the NS3/4A protease. researchgate.netpatsnap.com Its high selectivity for the HCV protease over human proteases further enhanced its utility in research settings. scienceopen.com

| Property | Description |

| Target | HCV NS3/4A Protease researchgate.netdrugbank.com |

| Mechanism | Covalent, reversible inhibitor researchgate.netpatsnap.com |

| Binding Site | Active site serine (Ser-139) drugbank.comresearchgate.net |

| Effect | Inhibition of viral polyprotein cleavage and replication researchgate.netdrugbank.com |

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research

Applications of Isotopic Labeling in Drug Metabolism Research

Isotopic labeling is a powerful technique in pharmaceutical research that involves replacing an atom in a drug molecule with its isotope. musechem.com Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly useful as they are non-radioactive. symeres.commetsol.com

This technique provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comacs.org By tracing the isotopically labeled drug, researchers can:

Identify and characterize metabolic pathways. symeres.comclearsynth.comadesisinc.com

Determine the rate and extent of drug absorption and distribution. thalesnano.com

Quantify the drug and its metabolites in biological samples with high precision using techniques like mass spectrometry. metsol.comthalesnano.com

Investigate potential drug-drug interactions. clearsynth.com

Deuterium labeling, in particular, has gained significant attention due to the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This can slow down metabolic processes that involve breaking this bond, potentially leading to an improved pharmacokinetic profile, such as reduced clearance and an extended half-life. symeres.comnih.govresearchgate.net

Boceprevir-d9 as a Stable Isotope-Labeled Analog for Research Purposes

This compound is the deuterium-labeled analog of Boceprevir, where nine hydrogen atoms have been replaced by deuterium. medchemexpress.comclearsynth.com This stable isotope-labeled compound serves as a critical research tool, primarily as an internal standard for quantitative analysis. thalesnano.comclearsynth.comlabchem.com.my

In bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification of the target analyte (in this case, Boceprevir). thalesnano.comnih.gov this compound is an ideal internal standard because it is chemically identical to Boceprevir and thus exhibits similar behavior during sample extraction and ionization in the mass spectrometer. However, its higher mass due to the deuterium atoms allows it to be distinguished from the unlabeled Boceprevir by the mass spectrometer. This allows for precise and accurate measurement of Boceprevir concentrations in complex biological matrices such as plasma. nih.govasm.org The use of this compound is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of Boceprevir. nih.govclearsynth.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boceprevir | 394730-60-0 | C₂₇H₄₅N₅O₅ | 519.68 |

| This compound | 1256751-11-7 | C₂₇H₃₆D₉N₅O₅ | 528.73 clearsynth.com |

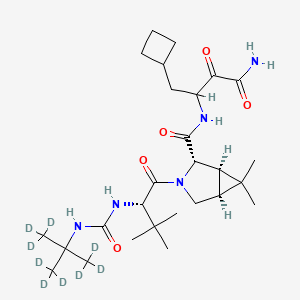

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-BHJZPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747203 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256751-11-7 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation

Convergent Synthetic Routes to Boceprevir (B1684563).researchgate.netlookchem.com

The synthesis of Boceprevir and its deuterated analogs hinges on the preparation of several key intermediates. google.comchemicalbook.com One of the crucial starting materials is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a chiral bicyclic proline fragment that forms the P2 moiety of the drug. aurigeneservices.comchemicalbook.comresearchgate.net Another key fragment is a urea (B33335) derivative of (S)-tert-leucine, which constitutes the P3 portion. acs.orgchemicalbook.com

The reaction pathways typically involve the coupling of these fragments. For instance, one route involves the coupling of the tert-leucine urea fragment with a second intermediate, followed by hydrolysis to form a carboxylic acid. acs.org This acid is then coupled with the bicyclic proline derivative and subsequently oxidized to yield Boceprevir. acs.org Alternative pathways involve the coupling of a Boc-protected tert-leucine with the bicyclic proline intermediate. acs.org The synthesis of the bicyclic proline intermediate itself has been a subject of significant research, with methods starting from inexpensive materials like cis-cypermethric acid. aurigeneservices.comresearchgate.net

| Intermediate Name | Chemical Formula | Role in Synthesis |

| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | C9H15NO2 | P2 fragment, key chiral bicyclic proline analog. chemicalbook.comresearchgate.net |

| (S)-2-(3-tert-butyl-ureido)-3,3-dimethyl-butyric acid | C11H22N2O3 | P3 fragment precursor. google.com |

| 3-(amino)-4-cyclobutyl-2-hydroxy-propionamide | C7H14N2O2 | P1 fragment precursor. google.com |

| (S)-tert-leucine | C6H13NO2 | Core amino acid for the P3 fragment. acs.org |

| tert-butylamine | C4H11N | Reagent for the formation of the urea cap. lookchem.comacs.org |

Academic and industrial research has focused on optimizing the synthesis of Boceprevir to improve efficiency and reduce costs. One significant strategy is "telescoping," where multiple synthetic steps are combined into a single process without isolating the intermediate products. lookchem.comresearchgate.netacs.org This has been successfully applied to both the initial and final stages of Boceprevir synthesis. acs.orgallfordrugs.com Optimization of critical steps, such as the oxidation reaction, has also been a key area of focus. researchgate.netacs.org Furthermore, novel processes for the synthesis of key starting materials, like the urea fragment (Fragment A), have been developed to be more process-friendly. lookchem.comresearchgate.netacs.org Control strategies for impurities that can form during the synthesis have also been described. researchgate.netacs.org

Key Intermediates and Reaction Pathways

Synthesis of Related Deuterated Metabolites and Impurities for Research.acs.orglookchem.comnih.gov

The synthesis of deuterated metabolites and impurities of Boceprevir is crucial for use as internal standards in analytical studies, such as mass spectrometry, to accurately quantify the parent drug and its metabolic products. google.comresolvemass.ca These deuterated standards help in pharmacokinetic and drug metabolism studies. clearsynth.com

The synthesis of these deuterated compounds can be achieved through late-stage chemical synthesis from a deuterated parent compound or by using biotransformation methods. hyphadiscovery.com For example, deuterated versions of known metabolites, such as hydroxylated or reduced forms of Boceprevir, can be prepared. clearsynth.com The synthesis of highly purified impurity compounds is also necessary to serve as reference standards for quality control in drug manufacturing. google.com

Molecular Mechanism of Protease Inhibition

Interaction with Hepatitis C Virus (HCV) NS3/4A Serine Protease

Boceprevir-d9 functions as a direct-acting antiviral by targeting the HCV non-structural protein 3/4A (NS3/4A) serine protease. patsnap.comdrugbank.com This enzyme is critical for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature, functional proteins essential for viral replication. patsnap.comresearchgate.netuochb.cznih.gov By inhibiting this protease, this compound effectively halts the production of these necessary viral components, thereby disrupting the replication process. patsnap.com

The inhibitory action of this compound is characterized by its ability to form a covalent, yet reversible, bond with the active site of the NS3 protease. patsnap.comnih.gov The molecule is a peptidomimetic ketoamide inhibitor, designed to mimic the natural substrate of the protease. patsnap.comvulcanchem.com Its α-ketoamide functional group acts as a "warhead" that engages in a nucleophilic attack with the catalytic serine residue (Ser139) in the enzyme's active site. drugbank.comresearchgate.netnih.gov

This interaction leads to the formation of a stable, but reversible, hemiketal adduct. researchgate.netnih.gov The chemical kinetics involve an initial non-covalent binding step, where the inhibitor is stabilized by hydrogen bonds, followed by the formation of the covalent bond. researchgate.net This two-stage mechanism is a hallmark of slow-binding inhibitors. xiahepublishing.com The reversibility of this bond is a key feature, distinguishing it from irreversible inhibitors and contributing to its specific kinetic profile. acs.orgacs.org

This compound exhibits time-dependent inhibition of the HCV NS3/4A protease, a characteristic of "slow-binding" inhibitors that form a covalent bond with their target. researchgate.netxiahepublishing.com This means the full inhibitory effect is not immediate but develops over time as the equilibrium between the enzyme and the inhibitor shifts towards the stable, covalently bound complex. xiahepublishing.com Continuous spectrophotometric assays were developed to accurately assess the potency of such inhibitors. xiahepublishing.com

Kinetic studies have quantified the high potency of this interaction. Boceprevir (B1684563) demonstrates potent inhibition of the HCV NS3/4A protease with an average inhibition constant (Ki) of 14 nM for genotype 1b. researchgate.netcaymanchem.comcaymanchem.com In cell-based replicon assays, which measure the reduction of viral RNA in cultured human hepatoma (Huh7) cells, Boceprevir shows effective concentration (EC50) values of 200-400 nmol/L for genotypes 1, 2, and 5. xiahepublishing.comcaymanchem.comnih.gov

| Parameter | Value | Target | Source |

| Ki | 14 nM | HCV NS3/4A Protease (Genotype 1b) | researchgate.netcaymanchem.commedchemexpress.com |

| EC50 | 200 nM | HCV Replication (Huh7 cells) | caymanchem.com |

| EC90 | 350 nM | Cell-based Replicon Assay | medchemexpress.com |

X-ray crystallography studies have provided a detailed, three-dimensional view of how Boceprevir binds to the NS3/4A protease active site. researchgate.netnih.gov These studies reveal that the inhibitor binds in a shallow, solvent-exposed groove on the enzyme surface. researchgate.netnih.gov The structural conformation of the inhibitor mimics the protease's natural substrate, allowing it to fit effectively into the binding pocket. vulcanchem.com The NS4A protein acts as a cofactor, contributing to the proper folding and catalytic activity of the NS3 protease domain. uochb.cznih.gov

The peptidomimetic structure of this compound is designed for specific interactions with the P1 to P4 subsites of the protease's binding pocket. researchgate.netnih.gov

P1 Moiety : The cyclobutylmethyl group at the P1 position is optimized to interact with the hydrophobic S1 pocket of the HCV protease. nih.govnih.gov

P2 Moiety : The dimethylcyclopropylproline at the P2 position fits neatly into the S2 subsite. nih.gov

P3 Moiety : The P3 tert-butylglycine contributes to the binding. researchgate.netnih.gov

P4 Moiety : The N-terminal tert-butylcarbamide at the P4 position also engages in interactions within the binding groove. researchgate.netnih.gov

These interactions collectively ensure a high affinity and specificity of the inhibitor for the HCV protease. nih.gov

A critical feature of the binding interaction is the stabilization of the transition state by the enzyme's oxyanion hole. nih.gov The oxyanion hole is a structural feature in serine proteases that stabilizes the negative charge on the oxygen atom of the substrate's (or inhibitor's) carbonyl group during the formation of the tetrahedral intermediate. diva-portal.org In the complex with Boceprevir, the carbonyl oxygen of the inhibitor's ketoamide group forms crucial hydrogen bonds with the backbone amide groups of Gly137 and Ser139 within the oxyanion hole. nih.gov This interaction stabilizes the covalent adduct, contributing significantly to the inhibitor's potency. nih.gov

Structural Basis of Binding: X-ray Crystallography and Molecular Interactions

Binding to P1-P4 Subsites

Inhibition of Other Viral Proteases in Research Models

The success of Boceprevir as an HCV protease inhibitor has prompted research into its potential activity against other viral proteases, a strategy known as drug repurposing. frontiersin.orgresearchgate.net Notably, Boceprevir has been identified as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govcaymanchem.comrcsb.org

The SARS-CoV-2 Mpro is a cysteine protease, evolutionarily unrelated to the HCV serine protease. rsc.org Despite this, Boceprevir's α-ketoamide warhead can form a covalent bond with the catalytic cysteine (Cys145) of the Mpro. nih.govrcsb.org X-ray crystal structures have confirmed this binding mode. rsc.orgescholarship.orgtandfonline.com While its potency against SARS-CoV-2 Mpro is lower than against its primary HCV target, the inhibition is significant and has formed the basis for designing new, more potent Mpro inhibitors. nih.govnih.govplos.org

In vitro studies have also demonstrated Boceprevir's activity against the Mpro of the alphacoronavirus HCoV NL63 and moderate activity against the 3C protease of Coxsackievirus. nih.gov

| Virus | Protease Target | Inhibition Constant (Ki / IC50) | Source |

| SARS-CoV-2 | Main Protease (Mpro/3CLpro) | Ki = 1.8 µM | caymanchem.com |

| SARS-CoV-2 | Main Protease (Mpro/3CLpro) | IC50 = 1.59 µM | tandfonline.com |

| SARS-CoV-2 | Viral Replication (Vero cells) | EC50 = 1.31 µM | caymanchem.com |

| HCoV NL63 | Main Protease (Mpro) | IC50 = 0.33 µM | nih.gov |

| Coxsackievirus | 3C Protease (3Cpro) | IC50 = 1.45 µM | nih.gov |

| Enterovirus A71 | 3C Protease (3Cpro) | IC50 = 6.7 µM | nih.gov |

Mechanism of Interaction with SARS-CoV-2 Main Protease (Mpro)

The primary target of this compound in the context of SARS-CoV-2 is the main protease (Mpro), also known as the 3C-like protease (3CLpro). researchgate.net This enzyme is a cysteine protease crucial for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins (nsps) necessary for viral replication. mdpi.comnews-medical.net

Boceprevir acts as a covalent, reversible inhibitor of Mpro. patsnap.comnih.gov The inhibitory mechanism is centered on the interaction between its α-ketoamide "warhead" and the catalytic dyad of the enzyme's active site, which consists of the residues Histidine-41 (His41) and Cysteine-145 (Cys145). nih.govmdpi.comscielo.org.mx The α-ketoamide group of Boceprevir forms a reversible covalent bond with the sulfur atom of the Cys145 residue. nih.govresearchgate.net This interaction results in the formation of a hemithioacetal adduct, which effectively blocks the active site and prevents the protease from binding to and cleaving its natural substrates. nih.govresearchgate.net

Structural studies, including X-ray crystallography, have detailed the binding mode of Boceprevir within the Mpro active site. nih.govnih.gov The inhibitor occupies the substrate-binding pockets (S1, S2, S3, and S4) of the protease. researchgate.net Specific chemical moieties of the Boceprevir molecule contribute to this binding affinity:

P1 β-cyclobutylalanyl moiety

P2 dimethylcyclopropylproline

P3 tert-butylglycine

P4 N-terminal tert-butylcarbamide

These groups engage in strong hydrophobic interactions with the protease, anchoring the inhibitor in place and ensuring potent inhibition. nih.govosti.gov The interaction with the catalytic His41 residue is also critical for the binding. scielo.br By disrupting the function of Mpro, Boceprevir halts the processing of viral polyproteins, thereby inhibiting viral replication. researchgate.netnews-medical.net

Comparative Enzymatic Inhibition Studies

The inhibitory potency of Boceprevir against SARS-CoV-2 Mpro has been quantified in various enzymatic assays and compared with other protease inhibitors. While effective, its potency can vary, and it has served as a scaffold for developing more potent second-generation inhibitors. news-medical.netresearchgate.net

In a fluorescence resonance energy transfer (FRET)-based enzymatic assay, Boceprevir demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 4.13 μM against SARS-CoV-2 Mpro. nih.govnih.gov Another study reported a binding energy of -10.34 kcal/mol and an inhibitor constant (Ki) of 1.19 µM. scielo.org.mxscielo.br Although Boceprevir shows potent activity in these enzymatic assays, its potency to inhibit Mpro within a human cell host has been found to be low. nih.gov

The table below compares the in vitro Mpro inhibition of Boceprevir with other known protease inhibitors.

Furthermore, structure-activity relationship studies have used Boceprevir as a starting point to synthesize novel inhibitors with significantly improved potency. For instance, a derivative named MPI29, which replaced the P1 site and the α-ketoamide warhead, achieved an IC₅₀ value of 9.3 nM, demonstrating a substantial increase in inhibitory activity compared to the parent compound. news-medical.net

Selectivity Profiling Against Host Human Proteases in In Vitro Assays

A critical aspect of any antiviral drug is its selectivity for the viral target over host-cell enzymes, which minimizes potential off-target effects. Boceprevir was originally developed as an inhibitor of the HCV NS3/4A serine protease and was profiled against a panel of human proteases to establish its selectivity. patsnap.comscienceopen.com

The SARS-CoV-2 Mpro possesses a unique substrate preference, specifically for a glutamine residue at the P1 position of the cleavage site, a feature that is not found in known human proteases. mdpi.comnih.gov This inherent difference provides a basis for the high selectivity of inhibitors that target this active site.

In vitro assays demonstrated that Boceprevir is highly selective for the HCV protease over a range of human serine and cysteine proteases. scienceopen.com Studies investigating its activity against other viral proteases found that Boceprevir did not inhibit the EV-A71 2A and 3C proteases, further suggesting it is not a broad-spectrum, non-specific cysteine protease inhibitor. biorxiv.org

The table below summarizes the selectivity of Boceprevir against various human proteases compared to its target, HCV NS3 Protease.

This selectivity profile indicates that this compound is unlikely to significantly inhibit these key human proteases at therapeutic concentrations, a favorable characteristic for an antiviral agent.

Preclinical and in Vitro Research Methodologies

Enzyme-Based Assays for Inhibitor Evaluation

Initial structure-activity relationship (SAR) studies for boceprevir (B1684563) were heavily reliant on enzyme-based assays due to the absence of robust cell culture systems at the early stages of discovery. xiahepublishing.com These assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme.

To facilitate the rapid evaluation of potential inhibitors, an automated microtiter-plate assay was developed. xiahepublishing.com This continuous spectrophotometric assay allows for high-throughput screening (HTS) of compound libraries against the HCV NS3/4A protease. The principle of this assay is to measure the enzymatic activity by monitoring a change in absorbance as the enzyme cleaves a specific substrate. The development of such HTS techniques was a pivotal step in the discovery and optimization of boceprevir. xiahepublishing.com A Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay has also been utilized to identify potent inhibitors. nih.govbiorxiv.org

Enzyme kinetic studies are crucial for quantifying the potency of an inhibitor. Key parameters determined include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Boceprevir has demonstrated potent, time-dependent inhibition of the HCV NS3/4A protease. xiahepublishing.com

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For boceprevir, IC50 values have been determined against various proteases, highlighting its selectivity. nih.gov For instance, against the SARS-CoV-2 main protease (Mpro), boceprevir showed an IC50 of 4.13 μM. nih.gov

| Parameter | Enzyme | Value | Genotype | Reference |

| IC50 | SARS-CoV-2 Mpro | 4.13 μM | N/A | nih.gov |

| Ki | HCV NS3/4A Protease | 14 nM | 1 | nih.govapexbt.com |

| Ki | HCV NS3/4A Protease | 10-104 nmol/L | 1-6 | xiahepublishing.com |

| Ki | HCV NS3/4A Protease | 14 nM | 1a/1b | murciasalud.estga.gov.au |

| Ki | HCV NS3/4A Protease | 39 nM | 2a | murciasalud.estga.gov.au |

| Ki | HCV NS3/4A Protease | 25 nM | 3a | murciasalud.estga.gov.au |

This table is interactive. Click on the headers to sort the data.

Spectrophotometric and High-Throughput Screening Techniques

Cell-Based Replicon Assays for Antiviral Activity Assessment

The development of the HCV replicon system was a landmark achievement that revolutionized the study of HCV replication and the evaluation of antiviral compounds in a cellular context. xiahepublishing.comnih.gov This system allows for autonomous viral RNA replication within a human hepatoma cell line without producing infectious virus particles, making it an ideal and safe tool for inhibitor assessment. xiahepublishing.com

The human hepatoma cell line, Huh7, and its derivatives (like Huh-7.5) are the primary host cells used for HCV replicon studies. xiahepublishing.comnih.gov These cells are transfected with subgenomic or genomic HCV RNA, which then replicates within the cells. xiahepublishing.comgutnliver.org The replicon system was adapted to a 384-well format for high-throughput screening of inhibitors. xiahepublishing.com The establishment of cell culture systems that can produce infectious HCV particles, such as the JFH-1 isolate in Huh-7.5 cells, has further advanced in vitro studies. nih.gov

The primary endpoint in replicon assays is the reduction of HCV RNA levels following treatment with an antiviral compound. Boceprevir has demonstrated potent activity in these assays. In a 72-hour assay using a genotype 1b replicon, the effective concentrations to inhibit 50% (EC50) and 90% (EC90) of viral replication were approximately 200 nM and 400 nM, respectively. murciasalud.estga.gov.au In another study, the EC50 and EC90 values were reported as 0.20 µM and 0.35 µM, respectively. apexbt.com Prolonged exposure to boceprevir resulted in a significant reduction in replicon RNA, with levels dropping by approximately 4.0 logs after 14 days, which is equivalent to less than one copy of HCV RNA remaining per cell. xiahepublishing.com

| Parameter | Cell Line | Value | Genotype | Reference |

| EC50 | Huh7 | ~200 nM | 1b | murciasalud.estga.gov.au |

| EC90 | Huh7 | ~400 nM | 1b | murciasalud.estga.gov.au |

| EC50 | HuH-7 | 0.20 µM | 1b | apexbt.com |

| EC90 | HuH-7 | 0.35 µM | 1b | apexbt.com |

This table is interactive. Click on the headers to sort the data.

Huh7 Cell Line Models for HCV Replication Studies

Computational and Molecular Modeling Studies

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have played a crucial role in understanding the interaction between boceprevir and its target protease, as well as in predicting and explaining drug resistance. temple.edunih.govacs.org These in silico approaches complement experimental data by providing a detailed view of the molecular interactions at an atomic level.

Molecular docking studies have been used to predict the binding mode of boceprevir within the active site of the NS3/4A protease. acs.org These studies have been extended to investigate the potential of boceprevir to inhibit other viral proteases, such as the SARS-CoV-2 main protease (Mpro). temple.edu

Molecular dynamics simulations provide insights into the dynamic behavior of the drug-target complex over time. temple.eduscirp.org These simulations have been employed to analyze the stability of boceprevir in the binding site and to understand how mutations in the protease can lead to drug resistance by altering key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, simulations have shown that mutations like V36M, T54S, and R155K in the HCV protease can lower the binding affinity of boceprevir. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to understand the physical movements of atoms and molecules over time. In the study of Boceprevir, MD simulations provide critical insights into the stability and dynamics of the inhibitor when bound to its target protease, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govtemple.edunih.gov

Researchers conduct these simulations to analyze the stability of the Boceprevir-protease complex. nih.gov Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectories. nih.gov A stable RMSD for the complex over the simulation period, often extending over 100 nanoseconds, suggests that the inhibitor remains securely within the binding pocket. nih.gov RMSF analysis helps to identify the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by the inhibitor's binding. nih.gov

Ligand Docking and Binding Free Energy Calculations

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For Boceprevir, docking studies are performed to place the inhibitor into the active site of target proteases, like the HCV NS3/4A protease or the SARS-CoV-2 Mpro. nih.govnih.gov These studies are foundational for understanding the initial binding pose before more intensive computational analyses, like MD simulations, are performed. researchgate.net The docking results provide a static image of the interaction, highlighting key potential contacts. nih.gov

Following docking and MD simulations, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity. A common method for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. nih.gov This calculation estimates the Gibbs free energy of binding by analyzing snapshots extracted from the MD simulation. nih.gov The results can be used to compare the binding affinity of different inhibitors or to understand the energetic contributions of various interactions. For example, studies have compared the binding free energy of Boceprevir with its analogs against the SARS-CoV-2 Mpro, showing that modifications can lead to significantly higher binding energies. nih.gov

| Compound | Calculated Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Boceprevir | -5.83 | nih.gov |

| Analog 57841991 | -14.32 | nih.gov |

| Analog 58605473 | -9.01 | nih.gov |

| Analog 58606278 | -6.48 | nih.gov |

Structural Biology Techniques

Structural biology provides a high-resolution, three-dimensional view of molecular interactions. For Boceprevir, these techniques have been indispensable in elucidating its mechanism of action against viral proteases.

Protein Crystallography of Protease-Inhibitor Complexes

X-ray crystallography is a primary technique used to determine the atomic and molecular structure of a crystal. In the context of Boceprevir, co-crystallization with its target proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 main protease (Mpro), has yielded detailed three-dimensional structures of the enzyme-inhibitor complexes. nih.govxiahepublishing.comrcsb.orgmdpi.com

These crystal structures reveal that Boceprevir, an α-ketoamide inhibitor, forms a reversible covalent bond with the catalytic cysteine (in Mpro) or serine (in HCV NS3/4A protease) residue in the active site of the enzyme. nih.govmdpi.com The structure of the SARS-CoV-2 Mpro in complex with Boceprevir has been solved at high resolution, confirming that the α-carbon of the ketoamide warhead is covalently bound to the Sγ atom of Cys145. rcsb.orgmdpi.com This detailed structural information is crucial for understanding its inhibitory mechanism and provides a solid foundation for the rational design of new, more potent inhibitors. mdpi.com Several of these structures have been deposited in the Protein Data Bank (PDB).

| PDB ID | Protease | Organism | Resolution (Å) | Reference |

|---|---|---|---|---|

| 6WNP | Main Protease (Mpro/3CLpro) | SARS-CoV-2 | 1.85 | nih.gov |

| 6ZRU | Main Protease (Mpro/3CLpro) | SARS-CoV-2 | 2.10 | rcsb.org |

| 2OC8 | NS3/4A Serine Protease | Hepatitis C Virus | 2.50 | xiahepublishing.com |

Analysis of Ligand-Protein Interactions

The crystal structures of Boceprevir-protease complexes allow for a detailed analysis of the network of interactions that stabilize the inhibitor in the binding site. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.govxiahepublishing.com

In the complex with SARS-CoV-2 Mpro, Boceprevir's various chemical moieties fit into the specific sub-pockets (S1, S2, etc.) of the enzyme's active site. The P1 β-cyclobutylalanyl moiety, P2 dimethylcyclopropylproline, and P4 N-terminal tert-butylcarbamide make significant hydrophobic interactions with the protease. nih.gov Hydrogen bonds are crucial for specificity and affinity. For example, Boceprevir forms several hydrogen bonds with key residues in the Mpro active site, including Thr26, Asn142, Gly143, and the catalytic Cys145. nih.gov The oxygen of the thiohemiketal, formed upon covalent bonding, accepts a strong hydrogen bond from the catalytic His41. mdpi.com Similarly, in the HCV NS3/4A protease, interactions with the catalytic triad (B1167595) (His57, Asp81, Ser139) and residues within the oxyanion hole (Gly137, Ser138) are critical for its inhibitory activity. xiahepublishing.com

| Boceprevir Moiety | Interacting Mpro Residue | Type of Interaction | Reference |

|---|---|---|---|

| Ketoamide Warhead | Cys145, His41 | Covalent Bond, Hydrogen Bond | nih.govmdpi.com |

| - | Thr26 | Hydrogen Bond | nih.gov |

| - | Asn142 | Hydrogen Bond | nih.gov |

| - | Gly143 | Hydrogen Bond | nih.gov |

| - | Gln189 | Hydrogen Bond | nih.gov |

| P2 dimethylcyclopropylproline | His41, Met49 | Hydrophobic | nih.govnih.gov |

| P4 tert-butylcarbamide | - | Hydrophobic | nih.gov |

Metabolic Research and Isotopic Applications of Boceprevir D9

In Vitro Metabolic Stability Studies

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter evaluated during drug discovery. srce.hr It is typically expressed by in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr For Boceprevir (B1684563) and its analogs, these studies are essential for predicting in vivo hepatic clearance.

The in vitro metabolism of Boceprevir has been extensively studied using various subcellular fractions of the human liver to understand its complex biotransformation. Human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, are primarily used to assess Phase I oxidative metabolism. srce.hrnih.govresearchgate.net Studies using HLM have been crucial in identifying the specific CYP enzymes involved in the oxidative pathway of Boceprevir. nih.govresearchgate.net

Human hepatocytes, which contain intact cell membranes and a full complement of metabolic enzymes and cofactors, offer a more physiologically relevant model for metabolism studies. srce.hr They are used to investigate the interplay between metabolic enzymes and drug transporters. nih.gov

To investigate the reductive metabolic pathways, which are significant for Boceprevir, researchers utilize human liver S9 fractions and cytosol. nih.govresearchgate.net The S9 fraction contains both microsomal and cytosolic enzymes, while the cytosol fraction is enriched with enzymes like aldo-keto reductases (AKRs). nih.govresearchgate.net Studies showed that human liver S9 and cytosol converted approximately 28% and 68% of Boceprevir to its main reduced metabolite, respectively, highlighting the importance of cytosolic enzymes. nih.govresearchgate.net Boceprevir-d9 itself has been used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses to accurately quantify Boceprevir and its diastereomers in plasma samples during such research. nih.gov

The measurement of in vitro half-life in HLM assays is a standard method for assessing metabolic stability. rsc.org For Boceprevir, strategic deuteration has been shown to significantly impact its metabolic stability. In studies applying a Deuterated Chemical Entity (DCE) Platform™, various deuterated analogs of Boceprevir were synthesized and evaluated in HLM assays. researchgate.net The results demonstrated that site-selective deuteration could lead to marked improvements in metabolic stability. researchgate.net

Notably, one analog, 1g , showed a near doubling of its in vitro half-life compared to the non-deuterated parent compound. researchgate.net This suggests that deuteration at specific metabolic "hot spots" can effectively slow down the rate of biotransformation. researchgate.net

Table 1: In Vitro Metabolic Stability of Deuterated Boceprevir Analogs in Human Liver Microsomes

| Compound | Description | Change in In Vitro Half-Life (t½) |

|---|---|---|

| Boceprevir | Parent Compound | Baseline |

| Analog 1a | Deuterated within the P1 subunit | +40% |

| Analog 1b | Deuterated within the P1 subunit | +51% |

| Analog 1g | Multiple sites of deuteration | ~+100% (near doubling) |

Data sourced from research on deuterated boceprevir analogs. researchgate.net

Use of Human Liver Microsomes, Hepatocytes, and S9 Fractions

Identification of Metabolic Pathways

Boceprevir undergoes extensive metabolism through two primary and distinct pathways: a major reductive pathway and a minor oxidative pathway. nih.govfda.gov This dual route of clearance means the drug is less likely to be a victim of significant drug-drug interactions if a co-administered drug affects only one of the pathways. nih.govresearchgate.netresearchgate.net

The principal metabolic route for Boceprevir is reduction of its ketoamide functional group. fda.govxiahepublishing.com This biotransformation is mediated by cytosolic aldo-keto reductases (AKRs). nih.gov Specific screening with recombinant human AKRs identified AKR1C2 and AKR1C3 as the primary enzymes responsible for converting Boceprevir into its inactive ketone-reduced metabolites, M28 and M31. nih.govresearchgate.netresearchgate.net The exposure to these reduced metabolites in humans is approximately four times greater than that of the parent Boceprevir, underscoring the dominance of this pathway. drugbank.comfda.gov

The involvement of AKRs was confirmed in studies where known inhibitors of these enzymes significantly blocked the formation of the M28 metabolite in vitro. nih.govresearchgate.net

Table 2: Inhibition of Boceprevir's M28 Metabolite Formation by AKR Inhibitors

| Inhibitor | Concentration | % Inhibition of M28 Formation |

|---|---|---|

| Flufenamic acid | 100 µM | 80.3% |

| Mefenamic acid | 200 µM | 83.7% |

| Phenolphthalein | 100 µM | 86.1% |

| Diazepam | 100 µM | 75.1% |

| Diflunisal | 200 µM | 89.4% |

Data from in vitro inhibition assays. nih.govresearchgate.netresearchgate.net

In addition to the primary reductive pathway, Boceprevir also undergoes oxidative metabolism, although to a lesser extent. drugbank.comxiahepublishing.com In vitro studies using human liver microsomes and recombinant CYP enzymes have conclusively shown that CYP3A4 and CYP3A5 are the enzymes primarily responsible for this oxidation. nih.govresearchgate.netresearchgate.net While this pathway is considered minor compared to the AKR-mediated reduction, Boceprevir is also a potent inhibitor of CYP3A4/5, which creates a potential for drug-drug interactions with other drugs metabolized by these enzymes. nih.govasm.orgnih.gov

Role of Aldehyde Reductases

Impact of Deuteration on Metabolic Fate: Kinetic Isotope Effects (KIE)

The substitution of a hydrogen atom with a deuterium (B1214612) atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netportico.org The bond between carbon and deuterium (C-D) has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to be broken. nih.govportico.org When the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction proceeds more slowly. nih.govnih.gov

In the context of this compound, this principle is applied to enhance its pharmacokinetic profile. medchemexpress.comresearchgate.net By strategically placing deuterium at sites susceptible to metabolic attack (metabolic "hot spots"), the rate of biotransformation can be reduced. researchgate.net This can lead to several potential benefits, such as a longer drug half-life, increased systemic exposure, and a reduced metabolic load. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| 503034-d9 |

| 629144-d9 |

| Atorvastatin |

| Boceprevir |

| This compound |

| d3-ENT |

| Diazepam |

| Diflunisal |

| Enzalutamide |

| Flufenamic acid |

| Fluvopiridol |

| Mefenamic acid |

| Pemigatinib (PMB) |

| Phenolphthalein |

| Pravastatin |

| SCH534128 |

Reduced Metabolic Rates and Potential Metabolic Shunting

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug, a phenomenon rooted in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to cleave. This can lead to a reduction in the rate of metabolism for deuterated compounds.

Research into deuterated analogs of Boceprevir has demonstrated that site-selective deuteration can result in reduced metabolic rates. researchgate.net This is particularly relevant for drugs like Boceprevir, which undergo extensive metabolism. The primary metabolic pathway for Boceprevir involves reduction by aldo-keto reductase (AKR) and, to a lesser extent, oxidation by cytochrome P450 3A5 (CYP3A5). By placing deuterium atoms at metabolically active sites, the rate of these biotransformations can be slowed.

This alteration in metabolic rate can also lead to "metabolic shunting," where the metabolic pathway of the drug is shifted towards alternative routes that were previously minor. researchgate.net This can result in a different profile of metabolites, potentially altering the drug's efficacy and safety profile. For instance, if a particular metabolite is responsible for toxicity, shunting the metabolism away from its formation could be beneficial. Studies on various deuterated Boceprevir analogs have shown marked improvements in in-vitro metabolic stabilization. researchgate.net

Table 1: In Vitro Half-Life of Deuterated Boceprevir Analogs in Human Liver Microsomes

| Compound | Description | In Vitro Half-Life (t½) Enhancement vs. Boceprevir |

|---|---|---|

| Boceprevir | Parent compound | - |

| Analog 1a | Deuteration within the P1 subunit | 40% |

| Analog 1b | Deuteration within the P1 subunit | 51% |

| Analog 1g | Site-selective deuteration | Nearly double |

Data sourced from metabolic stability assays of deuterated Boceprevir analogs. researchgate.net

Preservation of Biochemical Potency with Enhanced Metabolic Stability

A key objective in the development of deuterated drugs is to improve their pharmacokinetic properties without compromising their therapeutic activity. Research has shown that the careful application of deuterium medicinal chemistry can achieve metabolic optimization while preserving the biochemical potency and selectivity of the parent compound. researchgate.net

In the case of this compound and other deuterated analogs, the modifications are made to parts of the molecule that are susceptible to metabolic change but are not directly involved in the interaction with the target enzyme, the HCV NS3/4A protease. Boceprevir's mechanism of action involves binding to the active site of the protease, and its efficacy is determined by its affinity for this site. The deuteration of the tert-butyl group does not alter the key structural features required for this binding. As a result, this compound is expected to retain the potent inhibitory activity of Boceprevir against the HCV protease. This allows for the benefits of enhanced metabolic stability—such as potentially longer half-life and reduced dosing frequency in a therapeutic context—without sacrificing the drug's primary therapeutic effect. researchgate.netmedchemexpress.com

Analytical Quantification Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and selectivity. asm.orgnih.govresearchgate.netnih.govnih.gov This technique is routinely employed for the quantification of Boceprevir and, by extension, this compound.

The methodology typically involves the following steps:

Sample Preparation: Plasma or other biological samples are first treated to remove proteins and other interfering substances. This is often achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727), or through solid-phase extraction. asm.org

Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. asm.orgnih.gov The compounds are separated on a C18 or similar reversed-phase column under gradient conditions, using a mobile phase typically consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol or acetonitrile. asm.orgnih.gov

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for molecules like Boceprevir. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte (Boceprevir) and the internal standard (this compound) are monitored. researchgate.netd-nb.info This provides a high degree of specificity and minimizes interference from other components in the matrix.

Application of this compound as an Internal Standard in Research Assays

In quantitative bioanalysis, an internal standard (IS) is crucial for ensuring the accuracy and precision of the assay. nih.gov The IS is a compound of known concentration that is added to samples and calibration standards. It helps to correct for variations that can occur during sample preparation, injection, and ionization.

This compound is an ideal internal standard for the quantification of Boceprevir for several reasons: medchemexpress.comasm.org

Similar Physicochemical Properties: Being a deuterated analog, this compound has nearly identical chemical and physical properties to Boceprevir. This means it behaves similarly during extraction and chromatographic separation, ensuring that any loss or variation experienced by the analyte is mirrored by the IS.

Different Mass-to-Charge Ratio: The nine deuterium atoms give this compound a higher mass than Boceprevir. This difference in mass is easily distinguished by the mass spectrometer, allowing for simultaneous detection and quantification of both compounds without mutual interference. researchgate.net

This compound has been used as an internal standard in numerous research assays, including pharmacokinetic studies investigating drug-drug interactions between Boceprevir and other medications, and for therapeutic drug monitoring. asm.orgnih.gov

Table 2: LC-MS/MS Parameters for Boceprevir Quantification using this compound as an Internal Standard

| Parameter | Description |

|---|---|

| Chromatography | Reverse-phase HPLC or UPLC |

| Column | C18 or similar |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

This table represents a typical setup for LC-MS/MS analysis of Boceprevir. asm.orgnih.govnih.gov

Quantitative Analysis of Deuterated Metabolites

The study of drug metabolism often involves the identification and quantification of metabolites. When a deuterated compound like this compound is used in metabolic studies, it is possible to track the formation of its deuterated metabolites. The analytical approach for quantifying these metabolites is also LC-MS/MS.

Transporter Interactions in Research Systems

Drug transporters play a critical role in the absorption, distribution, and excretion of many drugs. Boceprevir has been shown to interact with several key transporters. It is a substrate and a weak inhibitor of P-glycoprotein (P-gp), an efflux transporter that can limit the oral absorption and tissue penetration of drugs. d-nb.infofda.govoup.com Boceprevir is also an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter. asm.orgnih.gov

In-vitro research systems, such as Caco-2 cell monolayers for studying P-gp-mediated transport or cells overexpressing OATP1B1, are used to investigate these interactions. In these assays, this compound serves as an indispensable tool as an internal standard for the accurate quantification of Boceprevir. By measuring the transport of Boceprevir across cell membranes in the presence and absence of known inhibitors or inducers, researchers can characterize its transporter-mediated disposition. The use of this compound ensures that the quantitative data from these complex biological systems are reliable and reproducible, which is essential for predicting potential drug-drug interactions in a clinical setting. researchgate.net

Evaluation of Efflux Transporters (P-gp, BCRP, MRP2) in In Vitro Models

The interaction of Boceprevir with major efflux transporters, which are critical in limiting the intracellular concentration and facilitating the excretion of xenobiotics, has been comprehensively studied in various in vitro systems. These transporters include P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Breast Cancer Resistance Protein (BCRP or ABCG2), and Multidrug Resistance-associated Protein 2 (MRP2 or ABCC2). amegroups.org

In terms of inhibitory potential, Boceprevir demonstrated weak to no inhibition of P-gp and MRP2. nih.govcapes.gov.br Specifically, in an in vitro model using MDCKII cells stably expressing human MDR1, Boceprevir, at concentrations up to 300 µM, showed no significant inhibition of P-gp-mediated digoxin (B3395198) transport. researchgate.net Similarly, studies in membrane vesicles showed that Boceprevir did not inhibit the ATP-dependent uptake of an MRP2 substrate at concentrations up to 100 µM. fda.gov

The inhibitory effect on BCRP was also found to be weak. In membrane vesicles containing human BCRP, Boceprevir inhibited the ATP-dependent uptake of methotrexate (B535133) with a 50% inhibitory concentration (IC50) value of 81 ± 28 µM. researchgate.netfda.gov Given the typical clinical concentrations of Boceprevir, this level of inhibition is not considered clinically relevant. fda.gov

Table 1: In Vitro Evaluation of Boceprevir Interaction with Efflux Transporters

| Transporter | Interaction Type | In Vitro Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Boceprevir is a substrate of P-gp. | , nih.gov, capes.gov.br |

| P-glycoprotein (P-gp) | Inhibition | Weak to no inhibition; No inhibition of digoxin transport up to 300 µM. | nih.gov, researchgate.net, capes.gov.br |

| Breast Cancer Resistance Protein (BCRP) | Substrate | Boceprevir is a substrate of BCRP. | , nih.gov, capes.gov.br |

| Breast Cancer Resistance Protein (BCRP) | Inhibition | Weak inhibitor; IC50 = 81 ± 28 µM for methotrexate uptake. | researchgate.net, fda.gov |

| Multidrug Resistance-associated Protein 2 (MRP2) | Inhibition | Weak to no inhibition; No inhibition of substrate uptake up to 100 µM. | nih.gov, capes.gov.br, fda.gov |

Assessment of Uptake Transporters (OATP1B1, OATP1B3, OATP2B1)

The influence of hepatic uptake transporters on the pharmacokinetics of Boceprevir has also been a key area of investigation. These transporters, located on the sinusoidal membrane of hepatocytes, facilitate the entry of drugs from the blood into the liver. The primary transporters evaluated were Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and OATP2B1.

In vitro studies have consistently shown that Boceprevir is not a substrate for OATP1B1, OATP1B3, or OATP2B1. nih.govcapes.gov.brfda.gov This indicates that the hepatic uptake of Boceprevir is not actively mediated by these major transporters.

However, Boceprevir was found to be an inhibitor of some of these uptake transporters. It demonstrated moderate inhibitory activity towards OATP1B1 and OATP1B3. nih.govcapes.gov.br The IC50 values for the inhibition of probe substrate uptake were determined to be 18 µM for OATP1B1 and 4.9 µM for OATP1B3. nih.govcapes.gov.brresearchgate.net In contrast, Boceprevir showed weak to no inhibitory effect on OATP2B1, with an IC50 value greater than 50 µM. researchgate.net The inhibitory potential of Boceprevir on OATP1B1 and OATP1B3 suggests a possibility for drug-drug interactions with co-administered drugs that are substrates of these transporters, such as certain statins. nih.govasm.org For instance, in human hepatocytes, Boceprevir was shown to inhibit the OATP1B-mediated hepatic uptake of pitavastatin. nih.gov

Table 2: In Vitro Evaluation of Boceprevir Interaction with Uptake Transporters

| Transporter | Interaction Type | In Vitro Finding (IC50) | Reference |

|---|---|---|---|

| OATP1B1 | Substrate | Not a substrate. | , nih.gov, capes.gov.br, fda.gov |

| OATP1B1 | Inhibition | Moderate inhibitor; IC50 = 18 µM. | nih.gov, researchgate.net, capes.gov.br |

| OATP1B3 | Substrate | Not a substrate. | , nih.gov, capes.gov.br, fda.gov |

| OATP1B3 | Inhibition | Moderate inhibitor; IC50 = 4.9 µM. | nih.gov, researchgate.net, capes.gov.br |

| OATP2B1 | Substrate | Not a substrate. | , nih.gov, capes.gov.br |

| OATP2B1 | Inhibition | Weak to no inhibition; IC50 > 50 µM. | researchgate.net |

Mechanisms of Viral Resistance in Research Models

Identification and Characterization of Resistance-Associated Mutations (RAMs)

Resistance to Boceprevir (B1684563) is primarily associated with specific amino acid substitutions in the NS3 protease domain of the HCV polyprotein. nih.gov These mutations, known as resistance-associated mutations (RAMs), can interfere with the binding of the inhibitor to the viral enzyme.

Research has identified several key amino acid positions within the NS3 protease that are frequently mutated in the presence of Boceprevir. The most common of these include V36M, T54S, R155K, A156T, and D168A. nih.gov

V36M/A: Substitutions at position 36, such as valine to methionine or alanine (B10760859), are commonly observed. nih.govnih.gov

T54A/S: Changes from threonine to alanine or serine at position 54 are also frequent RAMs. nih.govnih.gov

R155K/T: The R155K mutation, a change from arginine to lysine, is a significant resistance pathway, particularly in HCV genotype 1a. nih.gov This is due to the fact that only a single nucleotide change is required for this substitution in genotype 1a, whereas two are needed in genotype 1b, creating a lower genetic barrier to resistance in the former.

A156S/T/V: Alanine at position 156 is another critical site, with substitutions to serine, threonine, or valine conferring resistance. nih.govresearchgate.net The A156T mutation, in particular, has been shown to confer a high level of resistance. nih.gov

D168A/E/G/V/Y: While more commonly associated with macrocyclic protease inhibitors, mutations at position D168 can also contribute to Boceprevir resistance. researchgate.net

It is important to note that some of these mutations, such as V36M and R155K, have been detected at low frequencies in treatment-naïve patients, suggesting they can pre-exist as minor variants within the viral population. nih.gov

The impact of these RAMs on Boceprevir susceptibility is quantified through in vitro assays, primarily using HCV replicon systems. These systems allow for the study of viral replication in cell culture and the determination of the drug concentration required to inhibit replication by 50% (EC50).

Genotypic analysis involves sequencing the NS3 protease gene to identify specific mutations. Phenotypic analysis then correlates these mutations with changes in drug susceptibility. For instance, studies have shown that single mutations can confer varying levels of resistance.

| Mutation | Fold-Change in Boceprevir IC50/EC50 | Resistance Level | Reference |

| V36G | 3.8 - 5.5 | Low | nih.gov |

| T54S | 3.8 - 5.5 | Low | nih.gov |

| T54A | 3.8 - 9.6 | Low to Medium | nih.govscielo.br |

| R155K | 6.8 - 17.7 | Medium | nih.gov |

| A156S | 6.8 - 17.7 | Medium | nih.gov |

| A156T | >120 | High | nih.gov |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of drug potency. A higher fold-change indicates greater resistance.

Cross-resistance studies have also been conducted, demonstrating that mutations selected by Boceprevir can reduce the efficacy of other protease inhibitors, and vice-versa. asm.org For example, mutations at positions V36, T54, R155, and A156 are known to confer cross-resistance between Boceprevir and Telaprevir (B1684684).

Common Mutation Sites (e.g., V36M, T54S, R155K, A156T, D168A)

Molecular Basis of Resistance to Boceprevir

The molecular mechanisms underlying resistance to Boceprevir involve alterations in the drug's interaction with the NS3/4A protease. These changes ultimately reduce the binding affinity of the inhibitor, allowing the enzyme to continue its function in viral replication.

The primary consequence of resistance-associated mutations is a reduction in the binding affinity of Boceprevir to the NS3/4A protease. patsnap.comnih.gov Computational studies have demonstrated that mutations like V36M, T54S, and R155K lead to a less stable interaction between the drug and the enzyme. nih.gov This is often due to the loss of critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for tight binding. nih.gov The mutations occur in regions of the protease where the drug protrudes from the natural substrate binding site, allowing for changes that selectively weaken inhibitor binding without severely compromising the enzyme's ability to process its natural substrates. pnas.org

RAMs can induce conformational changes in the binding pockets of the NS3 protease. nih.gov These structural alterations can hinder the proper fit of Boceprevir. For example, the R155T mutation has been shown to cause conformational changes in the S2 and S4 binding pockets of the protease. nih.gov These changes can lead to a constricted binding pocket, making it more difficult for Boceprevir to dock effectively. asm.org Molecular dynamics simulations have shown that while the wild-type protease exhibits higher structural flexibility, which can accommodate the inhibitor, some resistant variants show reduced flexibility. asm.org

The stability of the Boceprevir-protease complex relies on a network of non-covalent interactions. Resistance mutations can disrupt this network.

Hydrogen Bonding: Studies have shown that mutations can lead to a loss of key hydrogen bonds between Boceprevir and the protease. nih.govasm.org For instance, certain mutations can disrupt the hydrogen bond network that is normally stabilized upon Boceprevir binding. asm.org

Hydrophobic Interactions: Variations in hydrophobic interactions are also a key factor in resistance. nih.gov Changes in amino acid side chains due to mutations can alter the hydrophobic environment of the binding site, weakening the interaction with the inhibitor.

Salt Bridges: The disappearance of important salt bridges, as seen in the R155T mutant, can lead to significant conformational changes in the binding pockets, thereby contributing to resistance. nih.gov

Conformational Changes in the Protease Binding Pockets

Cross-Resistance Profiling with Other Protease Inhibitors in Preclinical Studies

Preclinical research has been instrumental in characterizing the cross-resistance profile of boceprevir with other Hepatitis C Virus (HCV) NS3/4A protease inhibitors. A significant finding is that mutations conferring resistance to boceprevir often lead to cross-resistance with other protease inhibitors, particularly those of the same class. tandfonline.com

Studies have demonstrated that HCV variants with reduced susceptibility to boceprevir can be selected in cell-culture replicon systems. natap.org A major feature of resistance to HCV protease inhibitors is cross-resistance. tandfonline.com The most significant resistance mutations, such as substitutions at residues R155 and A156, are known to confer high levels of resistance to both boceprevir and another first-generation protease inhibitor, telaprevir. tandfonline.com These mutations also show cross-resistance to a majority of other NS3 protease inhibitors. tandfonline.com

In preclinical evaluations, mutations at positions V36, T54, and V170 were associated with low-level resistance to both telaprevir and boceprevir. tandfonline.com Clonal sequencing analysis from a clinical study identified that all mutations detected during boceprevir monotherapy were associated with cross-resistance to telaprevir. nih.gov Specifically, cross-resistance to telaprevir was confirmed for mutations at positions V36, T54, R155, and A156, and newly demonstrated for mutations at V170 and V55A. natap.org The V158I mutation, however, was found to confer low-level resistance to boceprevir but not to telaprevir. nih.gov

The R155K mutation, a common resistance-associated substitution in HCV genotype 1a, has been shown to confer cross-resistance not only to first-generation inhibitors but also to later protease inhibitors such as simeprevir (B1263172) and paritaprevir. nih.gov Conversely, studies on newer protease inhibitors like GS-9451 showed that while it was susceptible to some telaprevir-resistant variants (V36A/M, T54A, A156S), it was subject to cross-resistance from other key resistance mutations like R155K, A156T, and D168V. asm.org

The following table summarizes key cross-resistance findings from preclinical studies.

| Resistant Mutant | Fold Change vs. Boceprevir (IC50) | Cross-Resistance Profile |

| V36M/A | Low to Medium nih.govnatap.org | Resistant to Telaprevir. natap.org GS-9451 remains susceptible to V36A/M variants. asm.org |

| T54A/S | Low to Medium nih.govnatap.org | Resistant to Telaprevir. natap.org GS-9451 remains susceptible to T54A variants. asm.org |

| V55A | Medium (6.8- to 17.7-fold) nih.govnatap.org | Resistant to Telaprevir. natap.orgnih.gov |

| R155K/T | Medium to High nih.govnatap.org | Resistant to Telaprevir. natap.org Confers cross-resistance to simeprevir and paritaprevir. nih.gov Variants are cross-resistant to GS-9451. asm.org |

| A156S/T | High (>120-fold for A156T) nih.govnatap.org | Resistant to Telaprevir. natap.org GS-9451 remains susceptible to A156S variants but is affected by A156T. asm.org |

| V170A | Medium nih.govnatap.org | Resistant to Telaprevir. natap.org |

| V158I | Low (~3-fold) nih.gov | Does not confer resistance to Telaprevir. nih.gov |

IC50: 50% inhibitory concentration. Data compiled from multiple preclinical studies.

Computational and Structural Approaches to Elucidate Resistance

Computational and structural biology have provided profound insights into the molecular mechanisms underlying resistance to boceprevir. These approaches analyze how mutations in the HCV NS3/4A protease enzyme reduce the binding affinity and efficacy of the inhibitor.

Structural analysis is often based on the crystal structure of boceprevir in complex with the NS3/4A protease, such as the one available in the Protein Data Bank (PDB) with code 2OBO. oup.com Computational strategies, including molecular dynamics (MD) simulations and umbrella sampling, have been employed to investigate the impact of specific point mutations. tandfonline.comnih.gov

Studies have shown that resistance mutations can be classified into two general mechanisms: direct resistance, where the mutated residue has direct contact with the inhibitor, and indirect resistance, where the mutation affects binding without direct interaction. nih.gov

Key findings from computational studies include:

Altered Interactions: MD simulations of mutants like V36M, T54S, and R155K have demonstrated that these mutations lower the binding affinity of boceprevir. nih.gov This reduced affinity is a result of variations in critical molecular interactions, including hydrophobic contacts and hydrogen bond occupancy. nih.gov

Conformational Changes: Research on the R155T mutant using umbrella sampling simulations revealed that resistance is primarily caused by conformational alterations in the S2 and S4 binding pockets of the protease. tandfonline.com These structural changes lead to a decreased binding ability of key residues to the P2 and P4 components of boceprevir. tandfonline.com

Disruption of Key Structural Elements: The R155T mutation was also shown to cause the disappearance of important salt bridges within the enzyme, leading to significant conformational changes in the drug-binding pockets. tandfonline.com

Substrate Envelope Analysis: Computational analysis has scrutinized how mutations affect the protease's natural function versus inhibitor binding. nih.gov It was found that mutations like V36M, T54S, and R155K reside outside the substrate envelope, suggesting they may primarily affect boceprevir's affinity without compromising the enzyme's essential catalytic activity for its natural substrate. nih.gov

Mathematical Modeling: In conjunction with sequencing and phenotypic assays, mathematical modeling has been used to estimate the replicative fitness of resistant variants. nih.govnatap.org These models have shown that while single resistance mutations often impair the virus's replication efficiency, combinations of mutations can sometimes lead to a relative increase in replication capacity. nih.govnatap.org

These computational approaches are crucial for understanding the structural and energetic principles of drug resistance, providing a valuable framework for the design of new, more robust protease inhibitors that can overcome the effects of these mutations. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Evolution of Boceprevir (B1684563) from Peptide Leads

The journey to discover Boceprevir began with the identification of peptide-based inhibitors that mimicked the natural substrates of the hepatitis C virus (HCV) NS3/4A serine protease. acs.orgresearchgate.net Early lead compounds were large undecapeptides with molecular weights over 1200 Da. acs.orgresearchgate.net Through the aid of X-ray crystallography structures of the protease, researchers were able to systematically truncate this large peptide. acs.orgresearchgate.net The goal was to reduce the size of the molecule to improve its drug-like properties while retaining its inhibitory activity. This effort successfully condensed the essential binding features into a much smaller tripeptide scaffold with a molecular weight around 500 Da, which formed the foundation for Boceprevir. acs.orgresearchgate.net The introduction of an α-ketoamide electrophilic "warhead" was a key design element to form a covalent bond with the active site serine of the protease. acs.orgsemanticscholar.org

Correlation Between Chemical Structure and Protease Inhibition Potency

The potency of Boceprevir and its analogs is intricately linked to the specific chemical groups (moieties) at four key positions (P1, P2, P3, and P4) and the reactive α-ketoamide warhead. These components are designed to fit precisely into the corresponding binding pockets (S1, S2, S3, and S4) of the protease active site.

Systematic Structure-Activity Relationship (SAR) studies were conducted to identify the optimal chemical groups for each binding pocket of the protease. pnas.org

P1 Moiety: The S1 pocket of the HCV NS3/4A protease is hydrophobic. SAR studies involving the introduction of various carbocyclic alanine (B10760859) derivatives at the P1 position led to the discovery that a cyclobutyl methyl group was the optimal P1 moiety for making excellent contact with the S1 pocket. nih.gov This optimization resulted in an analog with significantly improved enzyme-binding and cellular activity. nih.gov In later studies aimed at repurposing Boceprevir for the SARS-CoV-2 main protease (Mpro), this P1 cyclobutyl moiety was found to bind loosely. nih.govosti.gov Replacing it with a γ-lactam, which acts as a glutamine surrogate, dramatically increased inhibitory potency against the coronavirus protease. mdpi.comnih.gov

P2 Moiety: The P2 dimethylcyclopropylproline residue of Boceprevir is considered a hallmark of its design. nih.gov This group fits neatly and binds effectively to the S2 pocket of both the HCV protease and the SARS-CoV-2 Mpro. nih.govosti.govbiorxiv.org Studies have shown that the original P2 moiety in Boceprevir is superior to other tested chemical groups for achieving high in vitro potency. nih.govresearchgate.netosti.gov The P2 moieties of inhibitors like Boceprevir protrude significantly from the substrate envelope, which can be a factor in the development of drug resistance. pnas.org

P3 Moiety: Optimization of the P3 position, in conjunction with the P4 capping group, was crucial for improving both potency and selectivity. The SAR studies identified tert-butyl glycine (B1666218) (also known as tert-leucine) as the ideal residue for the P3 position. acs.orgnih.gov This moiety, combined with a tert-butyl urea (B33335) cap at P4, resulted in the final structure of Boceprevir, which showed improved selectivity against other human proteases like human neutrophil elastase. acs.orgnih.gov

Table 1: Optimal Moieties for Boceprevir and Derivatives based on SAR Studies

| Position | Optimal Moiety for HCV NS3/4A Protease | Rationale/Observation | Optimal Moiety for SARS-CoV-2 Mpro | Rationale/Observation |

|---|---|---|---|---|

| P1 | Cyclobutyl methyl | Excellent lipophilic contact with the hydrophobic S1 pocket. nih.gov | γ-lactam | Acts as a glutamine surrogate, providing stronger binding to the S1 pocket. mdpi.comnih.gov |

| P2 | gem-dimethylcyclopropylproline | Binds neatly and effectively into the S2 pocket. nih.govosti.govbiorxiv.org | gem-dimethylcyclopropylproline | The original moiety provides a superior fit compared to other tested groups. nih.govresearchgate.netosti.gov |

| P3 | tert-butyl glycine (tert-leucine) | In combination with the P4 cap, improves potency and selectivity. acs.orgnih.gov | tert-butyl glycine or O-tert-butyl-threonine | The original moiety is effective; O-tert-butyl-threonine can improve cellular potency. nih.govosti.gov |

| P4 | tert-butyl urea cap | Works with the P3 moiety to enhance selectivity and activity. acs.orgnih.gov | tert-butyl carbamate (B1207046) cap | The original carbamide has low cellular potency; a carbamate is key for high antiviral activity. nih.govosti.gov |

The α-ketoamide functional group is a critical component of Boceprevir's mechanism of action. semanticscholar.org It acts as an electrophilic "warhead" that forms a reversible, covalent bond with the nucleophilic serine residue (S139) in the active site of the HCV NS3/4A protease. researchgate.netnih.govdrugbank.com This covalent interaction creates a stable hemiketal intermediate, effectively trapping and inactivating the enzyme. nih.govosti.govnih.gov This mechanism provides several advantages, including high potency and a sustained duration of action. rsc.org The ability of the α-ketoamide to form this covalent adduct is a primary reason for Boceprevir's high inhibitory potency. biorxiv.orgresearchgate.net Interestingly, while highly effective, switching this warhead to an aldehyde was found to further increase in vitro potency in studies of SARS-CoV-2 Mpro inhibitors, whereas a nitrile warhead led to a significant loss of potency. nih.govbiorxiv.orgosti.gov

Influence of P1, P2, P3, and P4 Moieties on Binding

Rational Design of Boceprevir-Based Analogs and Derivatives

The Boceprevir scaffold has served as a template for the rational design of new protease inhibitors, including those targeting other viruses like SARS-CoV-2.

Building upon the SAR of Boceprevir, researchers have employed several strategies to enhance the potency and selectivity of new analogs. A key strategy has been structure-based design, using crystal structures of the target protease to guide modifications. For example, to improve Boceprevir's activity against the SARS-CoV-2 Mpro, its P1 cyclobutyl group was replaced by a γ-lactam moiety. mdpi.comnih.gov This new group better mimics the natural glutamine substrate of the Mpro, leading to a derivative (MG-78) with an IC₅₀ of just 13 nM, a dramatic improvement over the parent compound. mdpi.comnih.gov Another strategy involves modifying the P4 cap; replacing the carbamide with a carbamate was shown to be crucial for improving cellular potency against SARS-CoV-2. nih.govosti.gov These targeted modifications highlight how the Boceprevir framework can be systematically optimized for new targets. nih.gov

A significant challenge in drug design is ensuring that a potent compound has favorable pharmacokinetic properties, such as metabolic stability and a long half-life. One advanced strategy to achieve this is site-selective deuteration, where hydrogen atoms at metabolically vulnerable positions are replaced with their heavier isotope, deuterium (B1214612). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways that involve the cleavage of this bond, an observation known as the deuterium kinetic isotope effect (KIE). researchgate.net

This strategy was applied to Boceprevir in an effort to enhance its metabolic profile. researchgate.netresearchgate.net Researchers synthesized a series of deuterated Boceprevir analogs, including Boceprevir-d9, where deuterium atoms were incorporated at specific sites. researchgate.net These analogs were then tested in in vitro metabolic stability assays using human liver microsomes. The results showed that several deuterated analogs exhibited marked improvements in metabolic stability. researchgate.netresearchgate.net

Table 2: In Vitro Metabolic Stability of Deuterated Boceprevir Analogs

| Analog | Description | In Vitro Half-Life (t½) Enhancement vs. Boceprevir |

|---|---|---|

| 1a | Deuteration within the P1 subunit | 40% increase |

| 1b | Deuteration within the P1 subunit | 51% increase |

| 1g | Deuteration at multiple sites | Near doubling of half-life |

Data sourced from Morgan et al., 2011. researchgate.net